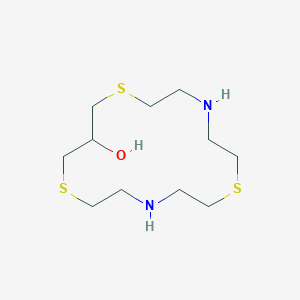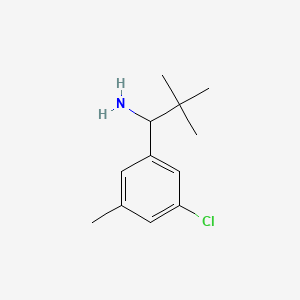
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 3,3-difluorocyclobutyl group. The unique structural features of this compound make it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of piperazine hexahydrate and benzyl chloride in absolute ethanol, followed by the addition of the difluorocyclobutyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
1-Benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
1-(3,3-Difluorocyclobutyl)piperazine: Shares the difluorocyclobutyl group but lacks the benzyl group.
Uniqueness: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is unique due to the combination of the benzyl and difluorocyclobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
属性
分子式 |
C15H20F2N2 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
1-benzyl-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C15H20F2N2/c16-15(17)10-14(11-15)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI 键 |
ZIIDYCAUKSBLPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





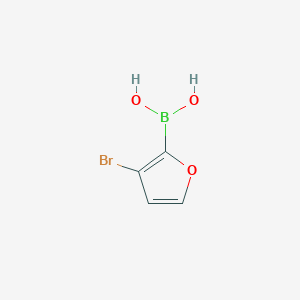
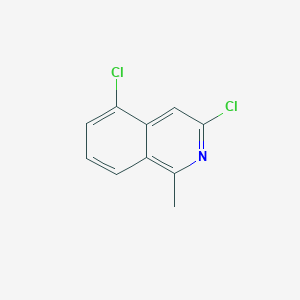
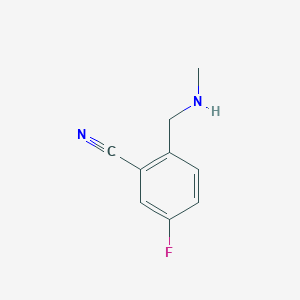

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
